molecular formula C15H15AsS B14528470 (1-Phenyl-3-thioarsorosopropyl)benzene

(1-Phenyl-3-thioarsorosopropyl)benzene

Cat. No.: B14528470
M. Wt: 302.3 g/mol
InChI Key: AZFDBCBUKLIBNC-UHFFFAOYSA-N
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Description

(1-Phenyl-3-thioarsorosopropyl)benzene is an organic compound that features a benzene ring substituted with a phenyl group and a thioarsorosopropyl group. This compound is part of the broader class of benzene derivatives, which are known for their aromatic properties and diverse applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Phenyl-3-thioarsorosopropyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired substitution occurs without side reactions .

Industrial Production Methods

Industrial production of benzene derivatives, including this compound, often involves large-scale electrophilic aromatic substitution processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

(1-Phenyl-3-thioarsorosopropyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(1-Phenyl-3-thioarsorosopropyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Phenyl-3-thioarsorosopropyl)benzene involves its interaction with molecular targets through its aromatic and thioarsorosopropyl groups. These interactions can include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Phenyl-3-thioarsorosopropyl)benzene is unique due to the presence of both a phenyl group and a thioarsorosopropyl group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with simpler benzene derivatives .

Properties

Molecular Formula

C15H15AsS

Molecular Weight

302.3 g/mol

IUPAC Name

(1-phenyl-3-thioarsorosopropyl)benzene

InChI

InChI=1S/C15H15AsS/c17-16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2

InChI Key

AZFDBCBUKLIBNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC[As]=S)C2=CC=CC=C2

Origin of Product

United States

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